molecular formula C8H16ClN B6276611 5,5-dimethylhex-1-yn-3-amine hydrochloride CAS No. 2763759-21-1

5,5-dimethylhex-1-yn-3-amine hydrochloride

Cat. No. B6276611
CAS RN: 2763759-21-1
M. Wt: 161.7
InChI Key:
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Description

5,5-Dimethylhex-1-yn-3-amine hydrochloride (also known as DMHA) is an organic compound belonging to the class of amines. DMHA is a derivative of octodrine and has recently gained popularity as a dietary supplement due to its stimulant and thermogenic effects. It is also used in research settings as a tool to study the effects of monoamines on the central nervous system.

Scientific Research Applications

DMHA is used in scientific research to study the effects of monoamines on the central nervous system. It is commonly used in animal studies to assess the effects of monoamines on behavior and cognition, as well as to study the role of monoamines in the regulation of wakefulness and sleep. DMHA has also been used to investigate the role of monoamines in the development of various neuropsychiatric disorders, such as depression and anxiety.

Mechanism of Action

DMHA is a monoamine agonist, meaning it binds to monoamine receptors in the brain and activates them. Specifically, DMHA has been found to act as an agonist at the dopamine and norepinephrine transporters, as well as at the serotonin 5-HT2A receptor. By activating these receptors, DMHA can increase the levels of monoamines in the brain, resulting in stimulant and thermogenic effects.
Biochemical and Physiological Effects
The primary effects of DMHA are stimulant and thermogenic. It has been found to increase alertness, focus, and energy levels, as well as to increase body temperature and metabolic rate. DMHA has also been found to increase heart rate and blood pressure, as well as to reduce appetite. In animal studies, DMHA has been found to increase locomotor activity and reduce anxiety-like behavior.

Advantages and Limitations for Lab Experiments

The primary advantage of using DMHA in lab experiments is its ability to act as a monoamine agonist. This allows researchers to study the effects of monoamines on behavior and cognition without having to use drugs that can be toxic or have other undesirable side effects. However, DMHA has a relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, DMHA may have an effect on other neurotransmitters, such as glutamate and GABA, which could confound the results of experiments.

Future Directions

The potential future directions for DMHA research include further investigation into its effects on behavior and cognition, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate its effects on other neurotransmitters, such as glutamate and GABA, and to assess its potential for long-term use. Finally, further research could be conducted to investigate the potential of DMHA as a novel drug for treating various neuropsychiatric disorders, such as depression and anxiety.

Synthesis Methods

DMHA is synthesized through a multi-step process that involves the reaction of dimethylamine and formaldehyde. The reaction is then followed by a series of hydrolysis, esterification, and reduction steps, resulting in the formation of the desired product. The reactants and reagents used in the synthesis process include dimethylamine, formaldehyde, hydrochloric acid, sodium hydroxide, and hydrogen.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-dimethylhex-1-yn-3-amine hydrochloride involves the reaction of 5,5-dimethylhex-1-yne with ammonia followed by reaction with hydrochloric acid.", "Starting Materials": [ "5,5-dimethylhex-1-yne", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "5,5-dimethylhex-1-yne is reacted with ammonia in the presence of a catalyst such as Raney nickel to form 5,5-dimethylhex-1-yn-3-amine.", "The resulting amine is then reacted with hydrochloric acid to form 5,5-dimethylhex-1-yn-3-amine hydrochloride.", "The reaction is typically carried out in a solvent such as ethanol or methanol and the product is isolated by filtration or evaporation." ] }

CAS RN

2763759-21-1

Product Name

5,5-dimethylhex-1-yn-3-amine hydrochloride

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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